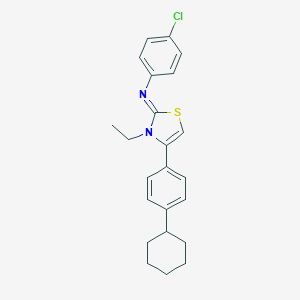
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Cyclohexylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the cyclohexyl group to the phenyl ring.
Final Assembly: The final step involves the condensation of the thiazole derivative with the chlorophenyl and cyclohexylphenyl groups under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[4-(4-cyclohexylphenyl)-3-methyl-1,3-thiazol-2(3H)-yliden]amine
- N-(4-chlorophenyl)-N-[4-(4-cyclohexylphenyl)-3-ethyl-1,3-oxazol-2(3H)-yliden]amine
Uniqueness
(2Z)-N-(4-CHLOROPHENYL)-4-(4-CYCLOHEXYLPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of functional groups and its thiazole ring structure
Properties
Molecular Formula |
C23H25ClN2S |
|---|---|
Molecular Weight |
397g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-cyclohexylphenyl)-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H25ClN2S/c1-2-26-22(16-27-23(26)25-21-14-12-20(24)13-15-21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-17H,2-7H2,1H3 |
InChI Key |
WBJQPTIWBPRGQK-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4CCCCC4 |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


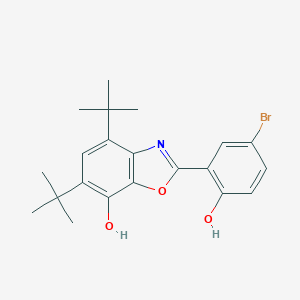
![2-BROMO-N-[4'-(2-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B389027.png)
![2-(4-chlorophenoxy)-N'-[4-(diethylamino)benzylidene]propanohydrazide](/img/structure/B389028.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
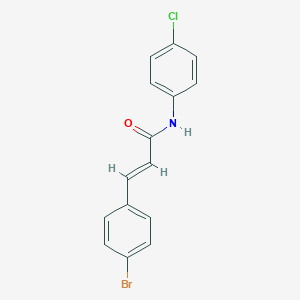
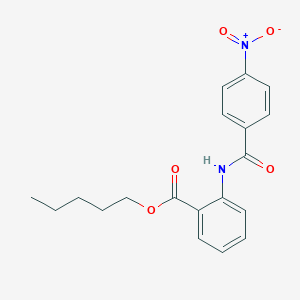
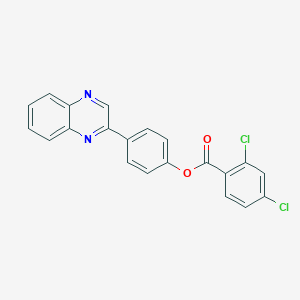
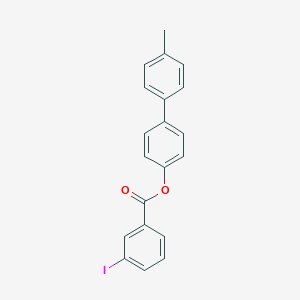
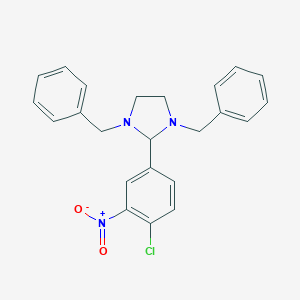
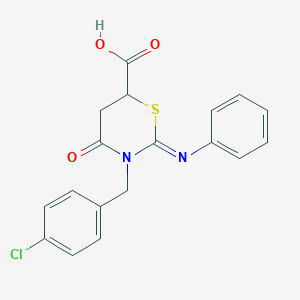
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)

![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)

